5-ANDROSTEN-3BETA-OL-16ALPHA-FLUORO-17-ONE
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Overview
Description
5-ANDROSTEN-3BETA-OL-16ALPHA-FLUORO-17-ONE is a complex organic compound with a unique structure. It belongs to the class of steroids and is characterized by the presence of a fluorine atom, a hydroxyl group, and multiple methyl groups attached to a cyclopenta[a]phenanthrene backbone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 5-ANDROSTEN-3BETA-OL-16ALPHA-FLUORO-17-ONE involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable steroid precursor.
Fluorination: Introduction of the fluorine atom at the 16th position using a fluorinating agent such as Selectfluor.
Hydroxylation: Introduction of the hydroxyl group at the 3rd position using a hydroxylating agent like osmium tetroxide.
Methylation: Introduction of methyl groups at the 10th and 13th positions using methylating agents such as methyl iodide.
Cyclization: Formation of the cyclopenta[a]phenanthrene backbone through a series of cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
5-ANDROSTEN-3BETA-OL-16ALPHA-FLUORO-17-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the ketone group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrogenation: The compound can undergo hydrogenation to saturate the double bonds in the cyclopenta[a]phenanthrene ring system.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-ANDROSTEN-3BETA-OL-16ALPHA-FLUORO-17-ONE has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-ANDROSTEN-3BETA-OL-16ALPHA-FLUORO-17-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and specificity, contributing to its unique properties.
Comparison with Similar Compounds
5-ANDROSTEN-3BETA-OL-16ALPHA-FLUORO-17-ONE can be compared with other similar compounds, such as:
- 17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one .
- 3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan]-5’(4’H)-one .
These compounds share a similar cyclopenta[a]phenanthrene backbone but differ in the presence and position of functional groups, which can influence their chemical and biological properties
Properties
IUPAC Name |
16-fluoro-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h3,12-16,21H,4-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJOBISTKPLYSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)F)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937011 |
Source
|
Record name | 16-Fluoro-3-hydroxyandrost-5-en-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1649-27-0 |
Source
|
Record name | NSC67073 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67073 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 16-Fluoro-3-hydroxyandrost-5-en-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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